![molecular formula C8H10BrNO3S B2568216 3-Bromo-4-ethoxybenzene-1-sulfonamide CAS No. 749253-28-9](/img/structure/B2568216.png)
3-Bromo-4-ethoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-4-ethoxybenzene-1-sulfonamide” is a chemical compound with the CAS Number: 749253-28-9 . It has a molecular weight of 280.14 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-4-ethoxybenzenesulfonamide . The InChI code for this compound is 1S/C8H10BrNO3S/c1-2-13-8-4-3-6 (5-7 (8)9)14 (10,11)12/h3-5H,2H2,1H3, (H2,10,11,12) .
Physical And Chemical Properties Analysis
This compound has a melting point of 134-135 degrees Celsius . It is typically stored at room temperature .
科学的研究の応用
Sulfonamide Derivatives in Medicinal Chemistry
Sulfonamides, including derivatives such as 3-Bromo-4-ethoxybenzene-1-sulfonamide, have been foundational in the development of synthetic antimicrobial drugs. Beyond their classical role as antibacterial agents, sulfonamide derivatives have undergone extensive chemical modifications to broaden their bioactive spectrum. These efforts have yielded compounds with significant medicinal value across various domains, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, and more. Such diversity underscores the potential of sulfonamide derivatives in contributing to new drug development with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).
Sulfonamide Inhibitors: Patent Review
Patent literature from 2013 to the present highlights sulfonamide compounds as a significant class of synthetic bacteriostatic antibiotics, with applications extending beyond bacterial infections to include therapy against diseases caused by various microorganisms. Sulfonamides have been recognized in clinical use as diuretics, carbonic anhydrase inhibitors, and antiepileptics, reflecting their importance in current medical practices. This review emphasizes the ongoing relevance of primary sulfonamides in drug discovery, particularly in areas such as cancer treatment, glaucoma management, and anti-inflammatory applications, showcasing the enduring value of sulfonamide derivatives in the pharmaceutical landscape (I. Gulcin & P. Taslimi, 2018).
Environmental and Health Implications
While the focus on 3-Bromo-4-ethoxybenzene-1-sulfonamide centers on its pharmaceutical applications, it's crucial to note the broader context of sulfonamide usage, especially regarding environmental safety and health implications. Studies have shown that sulfonamides, due to their widespread use in healthcare and veterinary medicine, can persist in the environment, potentially affecting microbial populations and human health. This highlights the importance of considering the environmental impact and safety of sulfonamide derivatives, alongside their therapeutic benefits (W. Baran et al., 2011).
作用機序
Target of Action
Sulfonamides, a class of compounds to which 3-bromo-4-ethoxybenzene-1-sulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Mode of Action
It can be inferred from the general mechanism of electrophilic aromatic substitution reactions of benzene derivatives . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Based on the general properties of sulfonamides, it can be inferred that the compound may play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Result of Action
Based on the general properties of sulfonamides, it can be inferred that the compound may have a range of pharmacological activities .
Safety and Hazards
特性
IUPAC Name |
3-bromo-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c1-2-13-8-4-3-6(5-7(8)9)14(10,11)12/h3-5H,2H2,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKXXQSZGWJJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。